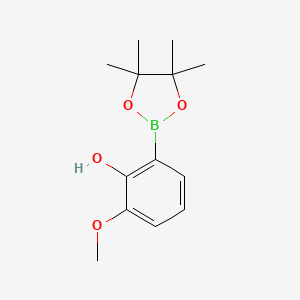

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Descripción general

Descripción

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organic compound that features a boronic ester group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent in both academic and industrial settings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of 2-methoxyphenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes several types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used to substitute the methoxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is in organic synthesis. It serves as a versatile reagent in the formation of carbon-carbon bonds through cross-coupling reactions.

Case Study: Suzuki-Miyaura Coupling

In a study focusing on the Suzuki-Miyaura coupling reaction, this compound was utilized to couple various aryl halides with boronic acids. The reaction conditions were optimized to achieve high yields of the desired biphenyl products. The findings indicated that the presence of the dioxaborolane moiety enhances the reactivity and stability of the boronic acid derivatives during the coupling process.

Materials Science

This compound is also employed in materials science for developing novel polymers and copolymers.

Applications in Polymer Synthesis

This compound has been used in synthesizing copolymers based on benzothiadiazole and electron-rich arene units. These materials exhibit promising optical and electrochemical properties suitable for applications in organic photovoltaics and light-emitting diodes (LEDs).

| Property | Value |

|---|---|

| Optical Band Gap | 1.8 eV |

| Conductivity | 0.01 S/cm |

| Thermal Stability | Up to 300 °C |

Electrochemistry

The electrochemical properties of this compound have been investigated for potential applications in sensors and energy storage devices.

Electrochemical Sensor Development

Research has demonstrated that this compound can be incorporated into electrodes for electrochemical sensors. Its ability to facilitate electron transfer makes it a suitable candidate for detecting various analytes in solution.

Biological Applications

While primarily used for synthetic and material applications, preliminary studies suggest potential biological applications as well.

Antioxidant Properties

Some investigations have indicated that derivatives of this compound may exhibit antioxidant properties. This could pave the way for further research into its use in pharmaceuticals or nutraceuticals.

Mecanismo De Acción

The mechanism by which 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects involves the interaction of the boronic ester group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Uniqueness

What sets 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol apart from similar compounds is its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where other boronic esters might not be as effective.

Actividad Biológica

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of the compound's biological activity.

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₈BNO₃

- Molecular Weight : 235.09 g/mol

- CAS Number : 17750508

- PubChem CID : 17750508

Synthesis

The compound can be synthesized through various methods involving the reaction of phenolic compounds with boron esters. The synthetic route typically includes the formation of the dioxaborolane ring followed by functionalization at the phenolic position.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Antiproliferative Activity : Compounds with methoxy groups at specific positions on aromatic rings have shown enhanced antiproliferative activity against various cancer cell lines. A study reported that derivatives with methoxy substitutions demonstrated increased potency in inhibiting cell growth compared to their unsubstituted counterparts .

The mechanism by which these compounds exert their biological effects often involves interaction with cellular pathways related to cell cycle regulation and apoptosis. For example:

- Tubulin Polymerization : Some derivatives have been shown to inhibit tubulin polymerization, a crucial process for mitosis in cancer cells. This action leads to cell cycle arrest and subsequent apoptosis .

Study on Antitumor Activity

A recent investigation focused on a series of boron-containing phenolic compounds similar to this compound demonstrated:

| Compound | Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.229 | Tubulin Inhibition |

| Compound B | HL-60 | 1.4 | Apoptosis Induction |

| Compound C | U937 | 1.6 | Cell Cycle Arrest |

These findings suggest a strong correlation between structural modifications and biological activity .

Toxicological Profile

The safety profile of this compound is crucial for its potential therapeutic use. Preliminary toxicity studies indicate:

Propiedades

IUPAC Name |

2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)9-7-6-8-10(16-5)11(9)15/h6-8,15H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKDHCQUMBNYFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.